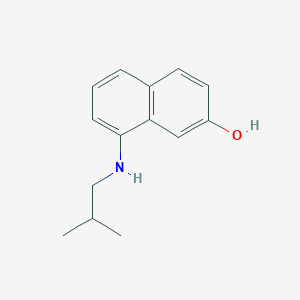

![molecular formula C24H22N2O5S B2654541 2-(3,4-dimethoxyphenyl)-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one CAS No. 863004-68-6](/img/structure/B2654541.png)

2-(3,4-dimethoxyphenyl)-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

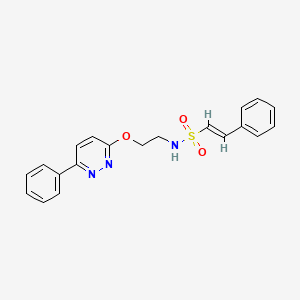

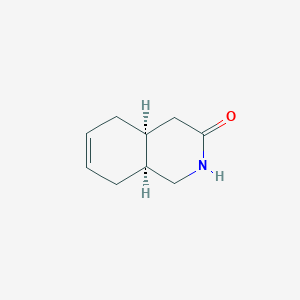

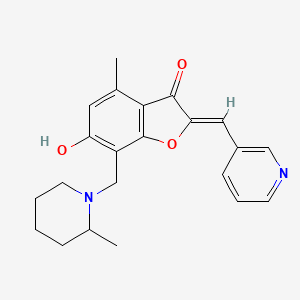

The compound “2-(3,4-dimethoxyphenyl)-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one” is a complex organic molecule. It contains a benzo[b][1,4]thiazepin-4(5H)-one core, which is a type of heterocyclic compound. This core is substituted with a 3,4-dimethoxyphenyl group and a 4-nitrobenzyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The 3,4-dimethoxyphenyl and 4-nitrobenzyl groups would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The nitro group in the 4-nitrobenzyl substituent could potentially undergo reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make it relatively non-polar and insoluble in water .Aplicaciones Científicas De Investigación

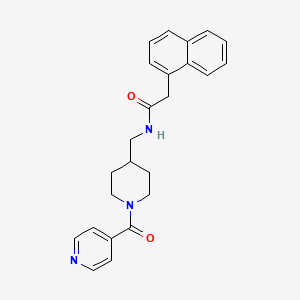

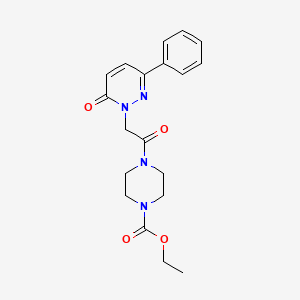

Solid-Phase Synthesis Techniques

A pivotal approach in the synthesis of structurally diverse compounds involves the use of solid-phase synthesis techniques. For example, Trapani, Volná, and Soural (2016) described the synthesis of 2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxides via solid-phase synthesis, demonstrating the versatility of this method in producing compounds with different structural features and potential for pharmacological applications (Trapani, Volná, & Soural, 2016).

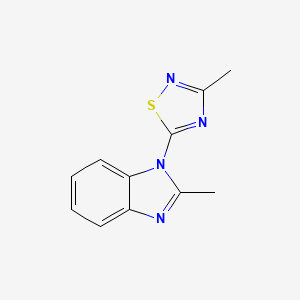

Protecting Group Strategy

The utilization of protecting groups such as the 3,4-dimethoxybenzyl moiety has been explored for its efficiency in synthetic chemistry. Grunder-Klotz and Ehrhardt (1991) utilized this group for N-protection in synthesizing thiazetidine derivatives, highlighting its utility in complex chemical syntheses (Grunder-Klotz & Ehrhardt, 1991).

Synthesis of Benzothiazepines

The synthesis of benzothiazepines, such as those derived from reactions involving 3-aryl-1-(3-coumarinyl)propen-1-ones with 2-aminothiophenol, showcases the chemical versatility of the core structure in producing compounds with varying substituents and potential pharmacological relevance (Lévai et al., 2007).

Cyclization and Rearrangement Reactions

Novel cyclization and rearrangement reactions have been developed to create complex molecules from simpler precursors. Bates and Li (2002) demonstrated such transformations in their work on stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones, producing novel cyclic compounds (Bates & Li, 2002).

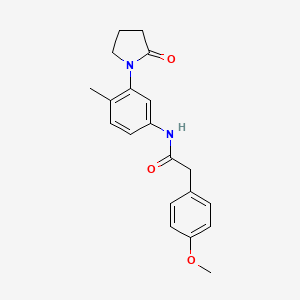

Antimicrobial Activity Studies

Research into the antimicrobial properties of synthesized compounds is a critical aspect of drug development. Kumar et al. (2013) synthesized a series of 2,3-dihydrobenzo[b][1,4]thiazepines and evaluated their antibacterial and antifungal activities, contributing to the search for new therapeutic agents (Kumar et al., 2013).

Mecanismo De Acción

Direcciones Futuras

Propiedades

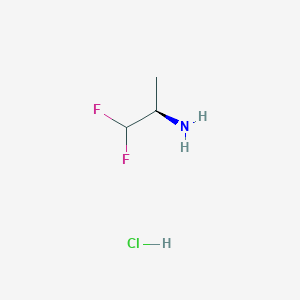

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-[(4-nitrophenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O5S/c1-30-20-12-9-17(13-21(20)31-2)23-14-24(27)25(19-5-3-4-6-22(19)32-23)15-16-7-10-18(11-8-16)26(28)29/h3-13,23H,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSBFANWECRKQDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2)CC4=CC=C(C=C4)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

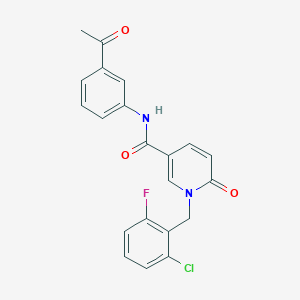

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl N-[(2Z)-2-cyano-2-{[(morpholin-4-yl)amino]methylidene}acetyl]carbamate](/img/structure/B2654460.png)

![N-[2,6-bis(propan-2-yl)phenyl]-3-chloropropanamide](/img/structure/B2654462.png)

![N'-[3-(trifluoromethyl)-2-quinoxalinyl]-2-furohydrazide](/img/structure/B2654474.png)

![2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-((2-(2-methoxyphenoxy)ethyl)amino)-2-oxoethyl)acetamide](/img/structure/B2654480.png)